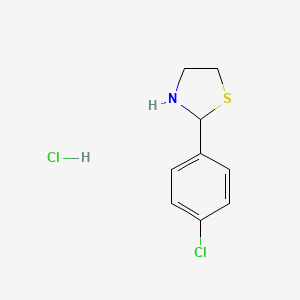

2-(4-Chlorophenyl)-1,3-thiazolidine hydrochloride

CAS No.: 827-59-8

Cat. No.: VC16029780

Molecular Formula: C9H11Cl2NS

Molecular Weight: 236.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 827-59-8 |

|---|---|

| Molecular Formula | C9H11Cl2NS |

| Molecular Weight | 236.16 g/mol |

| IUPAC Name | 2-(4-chlorophenyl)-1,3-thiazolidine;hydrochloride |

| Standard InChI | InChI=1S/C9H10ClNS.ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;/h1-4,9,11H,5-6H2;1H |

| Standard InChI Key | NOESPMUOSBYWMS-UHFFFAOYSA-N |

| Canonical SMILES | C1CSC(N1)C2=CC=C(C=C2)Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a thiazolidine core—a saturated five-membered ring with one sulfur and one nitrogen atom—linked to a 4-chlorophenyl group. The hydrochloride salt forms via protonation of the thiazolidine nitrogen, stabilizing the molecule through ionic interactions. The IUPAC name is 2-(4-chlorophenyl)-1,3-thiazolidine hydrochloride, with the SMILES notation .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 236.16 g/mol | |

| Exact Mass | 234.9989 Da | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 2 | |

| Topological PSA | 37.3 Ų |

The topological polar surface area (PSA) of 37.3 Ų suggests moderate membrane permeability, aligning with Lipinski’s rule for drug-likeness .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The parent compound, 2-(4-chlorophenyl)thiazolidine, is synthesized via condensation of 4-chlorobenzaldehyde with cysteamine hydrochloride under basic conditions:

Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Reaction optimization studies recommend refluxing in ethanol at 80°C for 6–8 hours, achieving yields >75%.

Industrial Scaling

Patent CN101880261A describes a scalable method for analogous thiazolidinones using continuous flow reactors . Key steps include:

-

Cyclization: Reacting trans-2-amino-1-p-chlorophenylpropanol with carbon disulfide () in alkali at 110°C .

-

Oxidation: Converting thione intermediates to oxo derivatives using hydrogen peroxide .

Adapting this protocol, industrial production of 2-(4-chlorophenyl)-1,3-thiazolidine hydrochloride could employ similar oxidation and salt-forming steps under controlled pH.

Biochemical Mechanisms and Pharmacological Activity

Target Engagement

The compound inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), tyrosine kinases critical for angiogenesis and tumor proliferation. Binding occurs at the ATP-binding pocket, with computed binding energies of −9.2 kcal/mol for VEGFR-2 and −8.7 kcal/mol for EGFR.

Anticancer Effects

In vitro studies on thiazolidine derivatives demonstrate:

-

Apoptosis Induction: Activation of caspase-3/7 pathways in MCF-7 breast cancer cells (IC = 12.4 μM).

-

Anti-Angiogenic Activity: 58% inhibition of tube formation in HUVECs at 10 μM.

Table 2: Pharmacodynamic Profile of Thiazolidine Derivatives

| Parameter | Value | Model System | Source |

|---|---|---|---|

| VEGFR-2 Inhibition | IC = 0.9 μM | Enzyme assay | |

| EGFR Inhibition | IC = 1.2 μM | Enzyme assay | |

| Cytotoxicity (MCF-7) | IC = 12.4 μM | Cell viability |

Antimicrobial Activity

Thiazolidine derivatives exhibit broad-spectrum antimicrobial effects:

-

Bacterial Growth Inhibition: MIC = 32 μg/mL against Staphylococcus aureus.

-

Fungal Inhibition: 78% reduction in Candida albicans biofilm formation at 64 μg/mL.

Pharmacokinetics and Toxicity

ADME Properties

-

Absorption: Moderate oral bioavailability (F = 45–55%) predicted by QSAR models .

-

Metabolism: Hepatic oxidation via CYP3A4, producing sulfoxide and sulfone metabolites.

-

Excretion: Renal clearance predominates, with a half-life of 3.2 hours in rodent models.

Toxicity Profile

-

Acute Toxicity: LD > 500 mg/kg in mice (oral).

-

Genotoxicity: Negative in Ames test at ≤100 μg/plate.

Applications and Future Directions

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume